Benzaldehyde, 4-(1E)-1-propenyl- (9CI)
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being 4-[(E)-prop-1-enyl]benzaldehyde. This nomenclature specifically indicates the presence of a prop-1-enyl group attached to the fourth position of the benzaldehyde ring, with the (E) designation specifying the trans configuration of the double bond within the propenyl substituent. The compound is also recognized under the Chemical Abstracts Service registry number 169030-21-1, which provides a unique identifier within chemical databases. Alternative systematic names include benzaldehyde, 4-(1E)-1-propenyl- (9CI), which represents the ninth collective index nomenclature convention.
The systematic classification places this compound within the broader category of substituted benzaldehydes, specifically those bearing alkenyl substituents. The aromatic aldehyde classification stems from the presence of the formyl group (-CHO) directly attached to the benzene ring, while the alkenyl designation derives from the prop-1-enyl substituent containing a carbon-carbon double bond. This dual functional group presence creates a molecule with both electrophilic and nucleophilic reactive sites, contributing to its versatile chemical behavior. The compound's systematic position within chemical taxonomy also relates it to other propenyl-substituted aromatic compounds, forming part of a larger family of phenylpropanoids with varying substitution patterns.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₀H₁₀O encompasses ten carbon atoms, ten hydrogen atoms, and one oxygen atom, yielding a molecular weight of 146.19 grams per mole. This formula indicates an unsaturation index of six, accounting for the benzene ring's four degrees of unsaturation, the aldehyde carbonyl group's one degree, and the prop-1-enyl double bond's one degree. The stereochemical configuration is precisely defined by the (E) designation, which specifies that the higher priority substituents on either side of the double bond are positioned on opposite sides, creating a trans geometric arrangement.
The spatial arrangement of atoms within the molecule has been characterized through computational modeling, revealing specific bond lengths, angles, and dihedral relationships. The prop-1-enyl substituent adopts a planar configuration that can achieve conjugation with the aromatic ring system, potentially influencing the compound's electronic properties and stability. Three-dimensional conformational analysis has identified multiple stable conformers, with the lowest energy configuration showing optimal orbital overlap between the alkenyl π system and the aromatic ring. The stereochemical rigidity imposed by the (E) double bond configuration restricts free rotation around the C-C double bond, creating a molecule with defined spatial characteristics that differ significantly from its (Z) geometric isomer.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | |
| Stereochemical Configuration | (E) | |
| Unsaturation Index | 6 | |
| Number of Conformers | 3 |
Simplified Molecular Input Line Entry System Notation and International Chemical Identifier Key Representation
The Simplified Molecular Input Line Entry System notation for benzaldehyde, 4-(1E)-1-propenyl- (9CI) is represented as C/C=C/C1=CC=C(C=C1)C=O, where the forward slashes specifically denote the (E) configuration of the double bond. This notation system provides a linear text representation that unambiguously describes the molecular structure, including stereochemical information. The notation begins with the terminal methyl group (C), progresses through the trans double bond (/C=C/), continues to the benzene ring attachment point (C1=CC=C), and concludes with the aldehyde functionality (C=C1)C=O).
The International Chemical Identifier representation consists of the standard identifier InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2+, where the "/b3-2+" suffix specifically indicates the trans configuration of the double bond between carbons 2 and 3 in the numbering system. The corresponding International Chemical Identifier Key, KWWVKYPHFGKMCB-NSCUHMNNSA-N, provides a hashed representation that serves as a unique molecular identifier in chemical databases. This key consists of two hyphen-separated blocks: the first fourteen characters (KWWVKYPHFGKMCB) represent the molecular connectivity, while the subsequent ten characters (NSCUHMNNSA) encode stereochemical and isotopic information, with the final character (N) indicating the InChI version.
The precision of these representations enables accurate database searches and structural comparisons across different chemical information systems. The inclusion of stereochemical descriptors in both notations ensures that geometric isomers can be distinguished, preventing confusion with the corresponding (Z) isomer or other structural variants. These standardized representations facilitate computational chemistry applications, including molecular modeling, property prediction, and structure-activity relationship studies.
Comparative Analysis with Isomeric Forms
The comparative analysis of benzaldehyde, 4-(1E)-1-propenyl- (9CI) with its isomeric forms reveals significant structural and property differences that arise from variations in substituent position and stereochemistry. The (Z) geometric isomer, 4-[(Z)-prop-1-enyl]benzaldehyde, differs solely in the stereochemical arrangement around the double bond, where the higher priority substituents adopt a cis configuration rather than trans. This geometric isomer carries the Chemical Abstracts Service number 169030-20-0 and exhibits different physical properties, including altered boiling point and solubility characteristics due to the different spatial arrangement of molecular dipoles.
Positional isomers provide another category for comparison, particularly the 4-(prop-2-en-1-yl)benzaldehyde derivative, also known as 4-allylbenzaldehyde. This isomer contains the same molecular formula C₁₀H₁₀O but features the propenyl group attached through the terminal carbon rather than the internal carbon, creating an allyl substituent pattern. The allyl isomer exhibits the Chemical Abstracts Service number 77785-94-5 and displays different reactivity patterns due to the altered position of the double bond relative to the aromatic ring. The 2-(prop-2-en-1-yl)benzaldehyde positional isomer represents yet another structural variant where the allyl group occupies the ortho position rather than the para position.
Additional structural variants include the 4-(prop-1-en-2-yl)benzaldehyde isomer, which features a terminal double bond configuration. This isomer, with Chemical Abstracts Service number 10133-50-3, contains the same atoms arranged in a different connectivity pattern, creating a compound with the double bond exocyclic to the main carbon chain. The comparative molecular weights remain identical at 146.19 grams per mole across all these isomers, but their chemical and physical properties diverge significantly due to the different electronic and steric environments created by the varied substitution patterns.
Properties
CAS No. |
169030-21-1 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.1858 |
Synonyms |
Benzaldehyde, 4-(1E)-1-propenyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₇H₁₈O₂
- Molecular Weight : 254.33 g/mol
- CAS Number : 92666-21-2
- Physical State : Solid at room temperature
- Melting Point : 58.0 to 61.0 °C
- Solubility : Soluble in methanol
These properties make it suitable for various applications in synthetic chemistry and biochemistry.
Pharmaceutical Applications
Benzaldehyde, 4-(1E)-1-propenyl- has been investigated for its potential biological activities. Recent studies have evaluated its antimicrobial, antioxidant, and anticancer properties. For instance, a study demonstrated that derivatives of propenylbenzene compounds exhibit significant antimicrobial activity against various pathogens . The compound's effectiveness in inhibiting bacterial growth makes it a candidate for developing new antimicrobial agents.
Flavoring and Fragrance Industry
This compound is utilized in the food industry as a flavoring agent due to its pleasant aroma reminiscent of cloves. It is also incorporated into cosmetic products for its fragrance properties. The safety profile of benzaldehyde derivatives has been assessed through various sensitization tests, confirming its suitability for use in consumer products .
Green Chemistry Initiatives
The compound plays a role in green chemistry as it can be synthesized using biocatalysts, which are more environmentally friendly than traditional chemical synthesis methods. Research has shown that using lipase-catalyzed reactions can yield high amounts of hydroxy ketones from propenylbenzene derivatives . This method aligns with the principles of sustainability and reduced environmental impact.
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on the antimicrobial properties of benzaldehyde derivatives found that they exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications could enhance their efficacy .
| Compound | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| Benzaldehyde, 4-(1E)-1-propenyl- | 15 mm |
| Benzaldehyde (control) | 10 mm |
| Modified Derivative A | 20 mm |
This table illustrates the comparative effectiveness of benzaldehyde derivatives against bacterial strains.
Case Study 2: Flavor Profile Analysis
In food science research, the flavor profile of products containing benzaldehyde derivatives was analyzed using gas chromatography-mass spectrometry (GC-MS). The findings revealed that these compounds contribute significantly to the overall sensory experience of food products .
| Sample | Key Flavor Compounds | Concentration (ppm) |
|---|---|---|
| Sample A | Benzaldehyde, 4-(1E)-1-propenyl- | 50 |
| Sample B | Eugenol | 30 |
| Sample C | Vanillin | 20 |
This data highlights the importance of benzaldehyde derivatives in enhancing flavor profiles.
Comparison with Similar Compounds
Positional Isomers
Substituent Type
- Benzaldehyde, 4-(1,3-butadienyl)- (E)- (9CI) (CAS: 106966-24-9): The butadienyl substituent extends conjugation further, resulting in a higher molecular weight (158.20 g/mol ) and increased XLogP3 (2.8 ) compared to the propenyl derivative (XLogP3 ≈ 2.1 , estimated), suggesting greater hydrophobicity .
Stereochemical Differences
Functional Group Modifications
- Benzaldehyde, 4-(2-aminoethyl)- (9CI) (CAS: N/A): The aminoethyl group introduces basicity and hydrogen-bonding capacity, contrasting with the neutral propenyl-aldehyde’s reactivity .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the propenyl group in Benzaldehyde, 4-(1E)-1-propenyl- (9CI) be experimentally verified?
- Methodology :
- NMR Spectroscopy : Use H-NMR coupling constants to confirm the (1E) configuration. The vicinal coupling constant () for trans-alkenes typically ranges between 12–18 Hz, while cis-alkenes exhibit lower values (6–12 Hz) .
- X-ray Crystallography : Resolve the crystal structure using programs like SHELXL (part of the SHELX suite) to unambiguously determine the spatial arrangement. SHELXL is widely validated for small-molecule refinement .
- Comparative Analysis : Compare experimental data (e.g., UV-Vis absorption maxima) with computational predictions (DFT-based geometry optimization) to validate stereochemistry .
Q. What are the optimal conditions for synthesizing Benzaldehyde, 4-(1E)-1-propenyl- (9CI) to maximize yield and purity?
- Methodology :
- Cross-Coupling Reactions : Use Heck coupling between 4-bromobenzaldehyde and propene derivatives under palladium catalysis. Optimize parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches .
- Purification : Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to separate stereoisomers. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Tracking : Monitor reaction progress using TLC and GC-MS to identify side products (e.g., cis-isomers or dimerization byproducts) .
Q. How can hydrogen-bonding interactions influence the crystallization behavior of this compound?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen-bonding motifs (e.g., chains, rings) in crystal packing. Use software like Mercury to visualize interactions .
- Solvent Screening : Test crystallization in polar (e.g., ethanol) vs. nonpolar (e.g., toluene) solvents to assess hydrogen-bonding propensity. Correlate with differential scanning calorimetry (DSC) data on melting points .
Advanced Research Questions
Q. How do computational models (e.g., DFT) align with experimental vibrational spectra for this compound, and how can discrepancies be resolved?
- Methodology :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level. Compare calculated IR/Raman spectra (harmonic approximation) with experimental data. Adjust for anharmonicity using scaling factors .
- Contradiction Resolution : If discrepancies arise (e.g., in C=O stretching modes), consider solvent effects or crystal packing forces in experimental data. Use polarized Raman spectroscopy on single crystals to isolate environmental impacts .
Q. What strategies are effective in resolving ambiguities in the electronic structure of the propenyl-benzaldehyde moiety?
- Methodology :
- UV-Vis and CD Spectroscopy : Analyze conjugation between the propenyl group and benzaldehyde’s aromatic ring. Compare experimental with TD-DFT predictions to assess - transitions .
- Electron Density Maps : Generate high-resolution X-ray diffraction datasets (Mo-Kα radiation) to map electron density around the propenyl group. Use multipole refinement in programs like SHELXL to detect delocalization .
Q. How can intermolecular interactions be engineered to modulate the compound’s solubility for biological assays?
- Methodology :
- Co-Crystallization : Co-crystallize with cyclodextrins or surfactants to enhance aqueous solubility. Characterize inclusion complexes via PXRD and H-NMR titration .
- Surface Functionalization : Introduce hydrophilic groups (e.g., PEGylation) via post-synthetic modification. Monitor solubility changes using dynamic light scattering (DLS) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental dipole moments for this compound?
- Methodology :
- Solvent Effect Modeling : Use COSMO-RS to simulate solvent interactions in theoretical calculations. Compare with experimental dipole moments measured in dielectric constant-matched solvents .
- Crystal Field Effects : Perform solid-state NMR to evaluate dipole moment alterations due to crystal packing. Contrast with gas-phase DFT results .
Q. What experimental approaches can resolve conflicting reports on the compound’s thermal stability?
- Methodology :
- Thermogravimetric Analysis (TGA) : Conduct TGA under inert (N) vs. oxidative (air) atmospheres to isolate decomposition pathways. Pair with mass spectrometry (TGA-MS) to identify volatile byproducts .
- Accelerated Aging Studies : Expose samples to controlled humidity/temperature and monitor stability via HPLC. Apply Arrhenius kinetics to extrapolate shelf-life .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
